2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine
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Overview
Description
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine is a complex organic compound characterized by its unique structure, which includes an indeno-oxazole moiety fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl]pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Uniqueness
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine stands out due to its unique combination of an indeno-oxazole moiety with a methoxy and methyl-substituted pyridine ring.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-methoxy-6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-12(20-2)9-14(18-10)17-19-16-13-6-4-3-5-11(13)8-15(16)21-17/h3-7,9,15-16H,8H2,1-2H3 |
InChI Key |
ZCNSMCDTCMFWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC |
Origin of Product |
United States |
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